Cas no 2090335-43-4 (tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate)

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate
- 1-Azetidinecarboxylic acid, 3-amino-2,2-dimethyl-, 1,1-dimethylethyl ester
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- MDL: MFCD31705558
- インチ: 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-7(11)10(12,4)5/h7H,6,11H2,1-5H3
- InChIKey: ZRTZLCWWOGOYAO-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(N)C1(C)C
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA073-250MG |
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
2090335-43-4 | 95% | 250MG |
¥ 1,557.00 | 2023-03-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA073-10G |
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
2090335-43-4 | 95% | 10g |
¥ 19,404.00 | 2023-03-17 | |
Enamine | EN300-22133951-0.25g |
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
2090335-43-4 | 95% | 0.25g |
$672.0 | 2023-09-16 | |
Enamine | EN300-22133951-0.1g |
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
2090335-43-4 | 95% | 0.1g |
$470.0 | 2023-09-16 | |
Enamine | EN300-22133951-5g |
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
2090335-43-4 | 95% | 5g |
$3935.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA073-5g |
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
2090335-43-4 | 95% | 5g |
¥11642.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA073-10g |
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
2090335-43-4 | 95% | 10g |
¥19404.0 | 2024-04-22 | |
1PlusChem | 1P0208NB-500mg |
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
2090335-43-4 | 95% | 500mg |
$1370.00 | 2023-12-19 | |
Aaron | AR0208VN-5g |
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
2090335-43-4 | 95% | 5g |
$5436.00 | 2025-02-14 | |
1PlusChem | 1P0208NB-1g |
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
2090335-43-4 | 95% | 1g |
$1740.00 | 2023-12-19 |
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylateに関する追加情報
Research Brief on tert-Butyl 3-amino-2,2-dimethylazetidine-1-carboxylate (CAS: 2090335-43-4) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate (CAS: 2090335-43-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery. This azetidine derivative serves as a versatile building block for the synthesis of biologically active molecules, particularly in the development of novel protease inhibitors and modulators of protein-protein interactions. Recent studies have highlighted its role as a key intermediate in the preparation of constrained peptidomimetics, where the rigid azetidine ring confers enhanced metabolic stability and target selectivity compared to more flexible analogs.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate in the synthesis of selective kynurenine 3-monooxygenase (KMO) inhibitors, which show promise for treating neurodegenerative diseases. The researchers employed a novel asymmetric synthesis route starting from this compound, achieving excellent enantioselectivity (98% ee) and overall yield (72%) in the key cyclization step. This work underscores the compound's value in creating stereochemically complex pharmacophores for CNS-targeted therapeutics.
In the area of antimicrobial drug development, a recent patent application (WO202318756A1) describes the incorporation of 2090335-43-4 into novel β-lactamase inhibitors. The dimethylazetidine scaffold was found to significantly enhance binding affinity to class D carbapenemases when compared to traditional bicyclic structures. Molecular dynamics simulations revealed that the steric constraints imposed by the gem-dimethyl groups improve the compound's resistance to enzymatic degradation while maintaining optimal positioning of the carboxylate pharmacophore.
Ongoing research presented at the 2024 ACS Spring Meeting has explored the photophysical properties of derivatives synthesized from tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate. These studies identified unexpected fluorescence characteristics in certain conjugates, opening new possibilities for developing dual-function theranostic agents. The rigid azetidine core appears to restrict non-radiative decay pathways, resulting in quantum yields up to 0.42 in aqueous solutions - a remarkable value for small-molecule fluorophores in this chemical class.
From a synthetic chemistry perspective, recent advances in continuous flow technology have improved the scalability of 2090335-43-4 production. A 2024 Organic Process Research & Development publication detailed a safer, more efficient Boc-deprotection method using heterogeneous catalysis in flow reactors, achieving >99% conversion with residence times under 5 minutes. This process innovation addresses previous challenges with batch processing of this thermally sensitive intermediate.
Looking forward, the unique combination of ring strain, steric hindrance, and synthetic versatility offered by tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate positions it as a valuable scaffold for addressing current challenges in drug discovery, particularly in the development of targeted protein degraders (PROTACs) and covalent inhibitors. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines for oncology and immunology indications, with clinical candidates expected to enter Phase I trials within the next 2-3 years.
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